

Spectroscopic Profile of Louisianin A: A Technical Guide

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Compound of Interest

Compound Name: *Louisianin A*

Cat. No.: *B1246498*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Louisianin A**, a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound. All data is meticulously compiled from the primary literature detailing its isolation and structural elucidation.

Introduction to Louisianin A

Louisianin A is a natural product isolated from the fermentation broth of *Streptomyces* sp. WK-4028. Its structure has been determined through extensive spectroscopic analysis and confirmed by X-ray crystallography. The molecule possesses a unique pyridine skeleton, and its chemical formula is $C_{11}H_{11}NO_2$. The IUPAC name for **Louisianin A** is 4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of **Louisianin A**.

Ionization Mode	m/z (Observed)	m/z (Calculated)	Formula
HR-EI-MS	189.0789	189.0790	$C_{11}H_{11}NO_2$

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Louisianin A** provides key information about its functional groups. The presence of characteristic absorption bands confirms the structural features of the molecule.

Wavenumber (cm ⁻¹)	Assignment
3400	N-H stretching
1680	C=O stretching (α,β -unsaturated ketone)
1640	C=C stretching
1580	C=O stretching (amide)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The one-dimensional and two-dimensional NMR spectra of **Louisianin A** were instrumental in elucidating its detailed chemical structure. The assignments for both ¹H and ¹³C NMR are provided below.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2.54	t	7.5	H-7
2.98	t	7.5	H-6
3.48	d	6.5	H-1'
5.15	d	17.0	H-3'a
5.18	d	10.0	H-3'b
5.95	m	H-2'	
6.40	s	H-3	
8.55	br s	N-H	

 ^{13}C NMR (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
24.5	C-7
34.0	C-6
38.8	C-1'
116.8	C-3'
120.5	C-4a
121.3	C-3
134.7	C-2'
141.2	C-4
149.8	C-7a
164.8	C-1
195.2	C-5

Experimental Protocols

The following are the methodologies employed for the acquisition of the spectroscopic data.

Mass Spectrometry

High-resolution electron ionization mass spectra (HR-EI-MS) were recorded on a JEOL JMS-DX303 mass spectrometer.

Infrared Spectroscopy

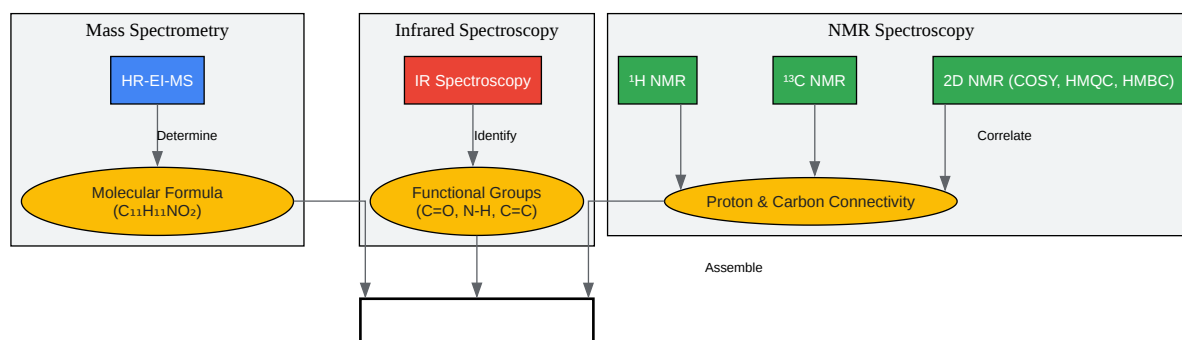
Infrared (IR) spectra were measured using a JASCO FT/IR-5300 spectrophotometer.

Nuclear Magnetic Resonance Spectroscopy

^1H and ^{13}C NMR spectra were obtained on a Bruker AM-500 spectrometer. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as an internal standard.

Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis to determine the structure of **Louisianin A** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic elucidation of **Louisianin A**.

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